molecular formula C15H13N3O2S B11730971 3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one

3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B11730971
M. Wt: 299.3 g/mol
InChI Key: YALAPHCWLVSTKW-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one is a complex organic compound with a unique structure that combines elements of pyrimidine, benzothiazole, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzothiazole with an appropriate aldehyde and malononitrile in the presence of a catalyst such as magnesium oxide or 12-tungstophosphoric acid . This approach is advantageous due to its high yield and the use of readily available catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one is unique due to its combination of pyrimidine, benzothiazole, and dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-17(2)8-7-12(19)10-9-16-15-18(14(10)20)11-5-3-4-6-13(11)21-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALAPHCWLVSTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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